molecular formula C13H9ClFNO2 B11816826 (2-Fluorophenyl)methyl 6-chloropyridine-3-carboxylate

(2-Fluorophenyl)methyl 6-chloropyridine-3-carboxylate

Cat. No.: B11816826
M. Wt: 265.67 g/mol
InChI Key: OGFBISPXDIKKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluorophenyl)methyl 6-chloropyridine-3-carboxylate: is a chemical compound with the molecular formula C13H9ClFNO2 and a molecular weight of 265.67 g/mol . It is also known by its IUPAC name, 2-fluorobenzyl 6-chloronicotinate . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)methyl 6-chloropyridine-3-carboxylate typically involves the esterification of 6-chloronicotinic acid with 2-fluorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)methyl 6-chloropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with DNA synthesis or protein function, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzyl 6-chloronicotinate
  • 6-Chloronicotinic acid
  • 2-Fluorobenzyl alcohol

Uniqueness

(2-Fluorophenyl)methyl 6-chloropyridine-3-carboxylate is unique due to its specific combination of a fluorinated benzyl group and a chlorinated pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

Molecular Formula

C13H9ClFNO2

Molecular Weight

265.67 g/mol

IUPAC Name

(2-fluorophenyl)methyl 6-chloropyridine-3-carboxylate

InChI

InChI=1S/C13H9ClFNO2/c14-12-6-5-9(7-16-12)13(17)18-8-10-3-1-2-4-11(10)15/h1-7H,8H2

InChI Key

OGFBISPXDIKKST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CN=C(C=C2)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.